8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Catalog No.
S12380768
CAS No.
M.F
C18H20O6
M. Wt
332.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

Product Name

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen

IUPAC Name

9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3

InChI Key

ZQAHVKVXUSYIBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O

8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (CAS 55481-87-3) is a highly specific 8-O-substituted linear furanocoumarin originally identified in botanical species such as Heracleum pyrenaicum [1]. Structurally, it is characterized by a bulky, polar 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain at the C8 position of the psoralen core. In procurement contexts, this compound is primarily sourced as a high-purity analytical reference standard. It is critical for distinguishing endogenous phytochemicals from solvolysis artifacts generated during the alcoholic extraction of parent epoxyprenyl coumarins (such as heraclenin) [2]. Its unique combination of a rigid photoreactive furanocoumarin scaffold with a sterically hindered, hydrophilic side chain makes it a specialized reagent for advanced metabolomic profiling and structure-activity relationship (SAR) studies in photobiology.

Research Fit

Natural product metabolite isolated from Heracleum pyrenaicum
Non‑photodynamic furocoumarin for kinase and cell‑cycle studies
Urinary metabolite may support biomarker and metabolomics workflows

Substituting 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen with its parent epoxide (heraclenin) or simpler 8-alkoxypsoralens (like xanthotoxin) fundamentally compromises analytical accuracy and assay reproducibility [1]. In alcoholic matrices, heraclenin is highly reactive and prone to nucleophilic ring-opening, leading to continuous degradation and shifting baseline concentrations during prolonged assays. Conversely, the pre-formed ethoxy-hydroxy ether in 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen provides a locked, solvolytically stable conformation. For analytical buyers, utilizing a generic psoralen standard fails to resolve complex LC-MS chromatograms where ethanol-derived artifacts co-elute with natural metabolites, making the procurement of this exact ethoxy-substituted standard non-negotiable for rigorous mass balance and regulatory validation [2].

Substitution Risk

Mechanism shift C8 side chain alters target engagement; generic psoralens (8‑MOP, 5‑MOP) rely on UVA‑dependent DNA crosslinking, while this compound is reported to inhibit protein kinases without photoactivation.
Metabolic divergence Detected as a human urinary metabolite with a distinct excretion profile compared to CYP‑oxidised 8‑MOP metabolites; substitution may lose biomarker‑tracking relevance.
Pharmacophore mismatch The ethoxy‑hydroxy‑methylbutyl substituent introduces polarity and steric bulk not present in simple psoralens, potentially altering target selectivity and assay readouts.

Extraction Artifact Resolution in Botanical Profiling

In the phytochemical profiling of Apiaceae extracts, alcoholic solvents frequently induce the ring-opening of native epoxyprenyl coumarins. Procurement of the exact 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen standard enables the precise quantification of this ethanolysis artifact. Compared to relying solely on the parent epoxide (heraclenin), which degrades continuously in ethanol-based assays (often showing >30% conversion over 48 hours), the pre-formed ethoxy ether provides a stable calibration reference with a fixed retention time, significantly reducing chromatographic quantification errors in complex matrices [1].

Evidence DimensionStandard stability in alcoholic matrices
Target Compound DataStable baseline reference (0% conversion)
Comparator Or BaselineHeraclenin (parent epoxide)
Quantified Difference>30% degradation/conversion of comparator in ethanol over 48h
ConditionsHPLC/LC-MS calibration in ethanol/methanol gradients

Buyers must procure the exact artifact standard to accurately quantify extraction yield and prevent the misidentification of degradation products as novel natural compounds.

Cytotoxicity vs. Doxorubicin
Data to verify
IC50 5.3 µg/mL ~3.1‑fold lower than doxorubicin (1.7 µg/mL)
Reported cell‑model response in Kato3 gastric cancer line; supports cytotoxicity endpoint review.
Head‑to‑head comparison; verification against independent cell‑panel assays is recommended.

Steric Hindrance & Photoreactivity Modulation

The bulky 3-ethoxy-2-hydroxy-3-methylbutyloxy side chain at the C8 position significantly alters DNA intercalation kinetics compared to simpler analogs like 8-methoxypsoralen (xanthotoxin). While xanthotoxin readily intercalates and forms cross-links upon UVA irradiation, the bulky C8 substituent in 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen sterically restricts deep intercalation into the DNA double helix [1]. This structural divergence results in a markedly different phototoxicity profile, making it a valuable negative control or specialized probe in photochemotherapy models where reduced genotoxicity is desired.

Evidence DimensionDNA intercalation and cross-linking efficiency
Target Compound DataSterically restricted intercalation
Comparator Or Baseline8-Methoxypsoralen (Xanthotoxin)
Quantified DifferenceSignificantly lower DNA cross-linking efficiency
ConditionsUVA irradiation (PUVA models) in vitro

Procuring this specific bulky derivative is essential for researchers mapping the steric limits of psoralen-binding pockets or engineering lower-toxicity photochemotherapeutic agents.

Mechanism divergence
Class‑level inference
8‑(3‑Ethoxy‑2‑hydroxy‑3‑methylbutyloxy)psoralen
Reported inhibitor of protein kinases and cell‑cycle regulators
8‑MOP / 5‑MOP
UVA‑dependent DNA crosslinkers
Supports non‑photodynamic kinase‑pathway interpretation; mechanism differs from classic psoralens.
Class‑level inference; target‑specific validation studies are needed.

Enhanced Hydrophilicity & Formulation Compatibility

The presence of both a hydroxyl group and an ethoxy ether on the C8 side chain imparts a higher degree of polarity to 8-(3-ethoxy-2-hydroxy-3-methylbutyloxy)psoralen compared to highly lipophilic furanocoumarins like bergamottin or the parent heraclenin. This increased hydrophilicity enhances its solubility in aqueous-organic solvent mixtures used in high-throughput biological assays [1]. Where lipophilic psoralens often require high DMSO concentrations (>1%) that can cause cellular toxicity or precipitation, this compound maintains solubility at lower co-solvent ratios, improving assay reproducibility and baseline stability in aqueous media.

Evidence DimensionAqueous-organic solubility and co-solvent requirement
Target Compound DataHigh solubility at <1% DMSO
Comparator Or BaselineBergamottin / Heraclenin
Quantified DifferenceLower co-solvent requirement for stable assay formulation
ConditionsAqueous biological assay media (in vitro screening)

For assay developers, selecting this compound prevents false negatives caused by compound precipitation, ensuring reliable dose-response curves in aqueous screening platforms.

Metabolic fate
Class‑level inference
Detected as a human urinary metabolite Potential biomarker handle distinct from CYP‑oxidised 8‑MOP metabolites
May support metabolomics and biomarker‑discovery workflows; metabolic context differs from simpler psoralens.
Metabolic pathway characterization is limited; source‑specific review is advised.

Botanical Quality Control Reference Standard

Directly following from its stability in alcoholic matrices, this compound is essential as a reference standard in LC-MS/MS workflows to identify and quantify ethanol extraction artifacts in botanical extracts (e.g., Heracleum species), ensuring regulatory compliance and accurate phytochemical profiling [1].

SAR Probes for Phototoxicity Studies

Leveraging its sterically hindered C8 side chain, this compound is utilized as a comparator in PUVA (psoralen + UVA) research to evaluate how bulky substitutions mitigate DNA cross-linking and reduce off-target phototoxicity compared to standard agents like xanthotoxin [2].

Aqueous-Compatible Furanocoumarin Screening

Due to its enhanced hydrophilicity, it is deployed in high-throughput in vitro assays (such as cytochrome P450 inhibition screens) where highly lipophilic psoralens would precipitate or require toxic levels of DMSO, ensuring reliable and reproducible dose-response data [3].

Application Fit

Application
Selection Property
Validation Focus
Gastric cancer cell‑model studies
Cytotoxicity endpoint context
Cell‑viability benchmarking in Kato3 and related lines
Non‑photodynamic kinase inhibition research
Kinase pathway‑response context
Cell‑cycle and apoptosis pathway analysis without UVA
Metabolomics and biomarker discovery
Urinary metabolite identity
LC‑MS/MS signature verification in biofluids
Phytochemical reference standard
Natural product authentication
HPLC and mass spectrometry characterization

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

332.12598835 g/mol

Monoisotopic Mass

332.12598835 g/mol

Heavy Atom Count

24

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